4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide, also known as GSK2330672, is a novel and potent inhibitor of the protein kinase B-Raf. This compound has been extensively studied for its potential use in cancer treatment due to its ability to selectively inhibit B-Raf, a protein kinase that plays a crucial role in the MAPK signaling pathway.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Medicinal Chemistry
Compounds with similar structural motifs have been synthesized and evaluated for their potential in medicinal chemistry, particularly as antimicrobial and antiviral agents. For instance, novel heterocyclic compounds derived from similar starting materials have demonstrated significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting their potential in drug development for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has shown promising antimicrobial activity against various bacteria and fungi, suggesting the utility of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for creating complex molecules with potential biological activities. For example, the synthesis of bicyclic heteroannulated pyridazine derivatives through cyclization reactions showcases the versatility of synthetic organic chemistry in generating molecules with intricate structures that could serve as scaffolds for pharmaceutical development (Lange et al., 1997).
Antiproliferative Activity
The investigation into antiproliferative activities of compounds containing pyridazine or similar heterocyclic frameworks reveals their potential in cancer therapy. For instance, derivatives with triazolopyridazine motifs have been evaluated for their ability to inhibit the proliferation of endothelial and tumor cells, indicating the role of such molecules in developing novel anticancer therapies (Ilić et al., 2011).
Antibacterial and Antifungal Applications
The synthesis and evaluation of novel compounds for antibacterial and antifungal activities remain a significant area of research. Studies have shown that compounds synthesized from ethoxycarbonyl or similar groups exhibit promising antibacterial and antifungal properties, underscoring the importance of chemical synthesis in addressing resistance to existing antimicrobial agents (Al-Kamali et al., 2014).
Eigenschaften
IUPAC Name |
4-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-28-19-9-5-17(6-10-19)21-13-14-22(26-25-21)30-16-15-24-23(27)18-7-11-20(12-8-18)29-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSOYRQFFRJXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.